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Researchers and drug development professionals requiring high specificity in nucleic acid
detection are increasingly turning to Locked Nucleic Acid (LNA) modified probes. A
comprehensive comparison of LNA-G probes and traditional DNA probes reveals that the
incorporation of LNA monomers significantly enhances mismatch discrimination, a critical factor
in applications such as single nucleotide polymorphism (SNP) genotyping, allele-specific PCR,
and in situ hybridization.

Locked Nucleic Acid is an RNA analog where the ribose ring is "locked" by a methylene bridge
connecting the 2'-O and 4'-C atoms. This conformational lock pre-organizes the probe into a

helical structure, leading to a substantial increase in binding affinity and thermal stability when
hybridized to a complementary DNA or RNA target.[1][2] This enhanced stability allows for the
use of shorter probes, which inherently offer better discrimination against mismatched targets.

[3]14]

Experimental data consistently shows that LNA-modified probes exhibit a significantly larger
melting temperature (Tm) difference (ATm) between perfectly matched and mismatched targets
compared to their DNA counterparts.[4][5] This heightened sensitivity enables the reliable
distinction of sequences differing by just a single nucleotide.

Quantitative Comparison of Mismatch
Discrimination
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The superior performance of LNA-G probes in mismatch discrimination is evident in the
thermodynamic data obtained from melting experiments. The following table summarizes the
melting temperatures (Tm) and the difference in Tm (ATm) for fully matched and single-base
mismatched duplexes for both DNA and LNA probes. A larger ATm value indicates better
mismatch discrimination.

Tm (°C)
Tm (°C) ;
o
Probe Mismatch  of ) Referenc
Target Mismatch ATm (°C)
Type Type Matched d
e
Duplex
Duplex
DNA DNA A-A 54.2 45.8 8.4 [5]
LNA DNA A-A 68.1 55.8 12.3 [5]
DNA DNA G-T 54.2 47.9 6.3 [5]
LNA DNA G-T 68.1 62.6 5.5 [5]
DNA DNA T-G 64.9 55.4 9.5 [3]
LNA DNA T-G 78.5 62.6 15.9 [3]

Note: The specific Tm values are dependent on the sequence context and experimental
conditions.

The data clearly indicates that for most mismatch types, LNA probes provide a significantly
larger ATm, thereby offering a wider window for discriminating between the intended target and
a sequence with a single nucleotide variation.[4] However, it is important to note that the
degree of improvement can be sequence and mismatch dependent. For instance, in the case
of G-T mismatches, LNA modification of the guanine at or near the mismatch site can
sometimes be detrimental to discrimination.[5][6]

Experimental Methodologies

The data presented above is typically generated through UV melting experiments, a standard
method for determining the thermal stability of nucleic acid duplexes.
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Experimental Protocol: UV Melting Analysis

Oligonucleotide Synthesis and Purification: DNA and LNA-modified oligonucleotides are
synthesized using standard phosphoramidite chemistry. The probes are purified, typically by
HPLC, to ensure high purity.

Sample Preparation: Complementary and mismatched target DNA strands are mixed with
the DNA or LNA probe in a buffered solution (e.g., 100 mM NacCl, 10 mM sodium phosphate,
pH 7.0).

UV Absorbance Measurement: The absorbance of the sample at 260 nm is monitored as the
temperature is slowly increased. The melting temperature (Tm) is the temperature at which
50% of the duplex has dissociated into single strands.

Data Analysis: Melting curves (absorbance vs. temperature) are analyzed to determine the
Tm for both the perfectly matched and the mismatched duplexes. The difference between
these two Tm values (ATm) is calculated to quantify the mismatch discrimination.

Mechanism of Enhanced Discrimination

The enhanced mismatch discrimination of LNA probes can be attributed to a combination of

factors. The rigid conformation of the LNA monomers enhances base stacking in a perfectly

matched duplex, leading to a significant increase in stability.[5] Conversely, a mismatch

introduces a local disruption in the duplex structure, and the conformational rigidity of the LNA

accentuates the destabilizing effect of this disruption, resulting in a more pronounced decrease

in Tm compared to a flexible DNA probe.
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Comparison of ATm in DNA and LNA Probes

The signaling pathway for mismatch discrimination highlights the superior performance of LNA-
G probes. The workflow for a typical mismatch discrimination experiment is outlined below.
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Start:
Synthesize & Purify Probes
(DNA & LNA-G)

Prepare Hybridization Samples:
- Probe + Matched Target
- Probe + Mismatched Target

l

Perform UV Melting Experiment:
Measure Absorbance vs. Temperature

l

Analyze Melting Curves:
Determine Tm for each duplex

l

Calculate ATm:
ATm = Tm(matched) - Tm(mismatched)

Y

Compare ATm values:
LNA-G vs. DNA

ATM(LNA) > ATm(DNA) \ATm(LNA) < ATm(DNA)

Conclusion:

LNA-G shows superior Further Optimization Needed
mismatch discrimination

Click to download full resolution via product page

Experimental Workflow for Mismatch Discrimination
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In conclusion, the use of LNA-G probes offers a significant advantage over traditional DNA
probes for applications requiring high sequence specificity. The enhanced thermal stability and
superior mismatch discrimination capabilities of LNA-G probes make them an invaluable tool
for researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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